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Cat. No.: B10800141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DDP-38003 is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific

Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in various cancers.[1][2]

[3] LSD1 functions as a histone demethylase, primarily targeting mono- and di-methylated

histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its overexpression is

associated with poor prognosis in several malignancies, making it an attractive therapeutic

target. DDP-38003 has demonstrated anti-tumor activity in preclinical models, notably in

leukemia.[1] These application notes provide a summary of the known in vivo pharmacokinetic

properties of DDP-38003 dihydrochloride and detailed protocols for its investigation.

Pharmacokinetic Profile
The primary known in vivo pharmacokinetic parameter for DDP-38003 dihydrochloride is its

half-life, which has been reported to be 8 hours in mouse models.[1] This moderate half-life

suggests that the compound has reasonable stability and exposure in vivo, supporting its

potential for therapeutic development. Further pharmacokinetic studies are warranted to fully

characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: In Vivo Pharmacokinetic Parameters of DDP-38003 Dihydrochloride
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Parameter Value Species
Route of
Administration

Reference

Half-life (t½) 8 hours Mouse Oral [1]

Signaling Pathway
DDP-38003 exerts its biological effects by inhibiting the enzymatic activity of KDM1A/LSD1.

KDM1A/LSD1 is a critical component of several transcriptional repressor complexes, including

the CoREST and NuRD complexes. By removing methyl groups from H3K4me1/2,

KDM1A/LSD1 contributes to the silencing of genes involved in cell differentiation. In the context

of leukemia, KDM1A/LSD1 plays a crucial role in maintaining the hematopoietic stem and

progenitor cell gene expression programs, thereby blocking differentiation.[4][5] Inhibition of

KDM1A/LSD1 by DDP-38003 is expected to lead to an increase in H3K4me1/2 methylation at

the promoter and enhancer regions of KDM1A/LSD1 target genes, ultimately leading to the

reactivation of differentiation programs and suppression of the leukemic phenotype.
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DDP-38003 inhibits KDM1A/LSD1, leading to increased H3K4me2 and differentiation.

Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Leukemia
Model
This protocol is based on previously reported in vivo studies of DDP-38003.[1][2]

1. Animal Model:
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Use an appropriate mouse model of leukemia (e.g., xenograft model with human leukemia

cell lines like THP-1, or a transgenic mouse model).

CD-1 mice have been previously used.[1][2]

2. DDP-38003 Dihydrochloride Formulation:

Prepare a suspension of DDP-38003 dihydrochloride in a vehicle solution of 40% PEG 400

in a 5% glucose solution.[1][2]

Prepare fresh formulations for each administration day.

3. Administration:

Administer DDP-38003 dihydrochloride orally via gavage.

Dosing regimens of 11.25 mg/kg and 22.5 mg/kg have been shown to be effective.[1][2]

A typical dosing schedule is three times a week (e.g., Monday, Tuesday, Wednesday) for a

duration of three weeks.[1][2]

4. Monitoring and Endpoint:

Monitor the health of the mice daily.

Track tumor burden through methods appropriate for the model (e.g., bioluminescence

imaging, peripheral blood analysis for blast cells).

The primary endpoint is typically survival, which can be visualized using a Kaplan-Meier

survival plot.

Protocol 2: Determination of In Vivo Half-Life
(Pharmacokinetic Study)
This is a generalized protocol for determining the oral pharmacokinetic profile of a small

molecule inhibitor in mice.

1. Animal Model and Acclimation:
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Use a standard mouse strain (e.g., CD-1 or C57BL/6), with an adequate number of animals

to allow for sampling at multiple time points.

Allow mice to acclimate for at least one week before the study.

2. DDP-38003 Dihydrochloride Formulation and Administration:

Prepare the formulation as described in Protocol 1.

Administer a single oral dose of DDP-38003 dihydrochloride via gavage. The dose should

be based on efficacy studies (e.g., 22.5 mg/kg).

3. Blood Sampling:

Collect blood samples at various time points post-administration. A suggested time course

for an 8-hour half-life could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

Employ serial blood sampling techniques (e.g., from the tail vein or saphenous vein) to

minimize the number of animals required.[6][7]

Collect approximately 20-30 µL of blood at each time point into tubes containing an

appropriate anticoagulant (e.g., EDTA).

Process the blood to obtain plasma by centrifugation.

4. Sample Analysis:

Develop and validate a sensitive analytical method for the quantification of DDP-38003 in

plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

The method should be able to accurately measure the concentration of the parent

compound.

5. Pharmacokinetic Analysis:

Plot the plasma concentration of DDP-38003 versus time.

Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
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Workflow for determining the in vivo half-life of DDP-38003.

Conclusion
DDP-38003 dihydrochloride is a promising KDM1A/LSD1 inhibitor with a reported in vivo half-

life of 8 hours. The provided protocols offer a framework for conducting further in vivo efficacy

and pharmacokinetic studies to fully elucidate its therapeutic potential. Rigorous experimental

design and validated analytical methods are crucial for obtaining reliable and reproducible data

in the preclinical development of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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